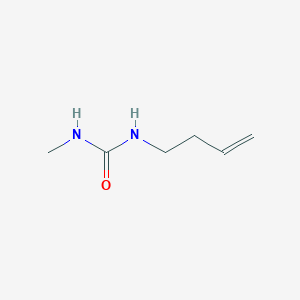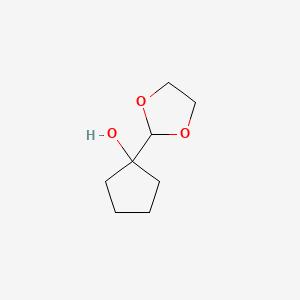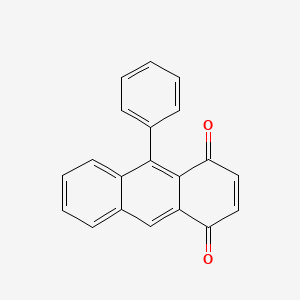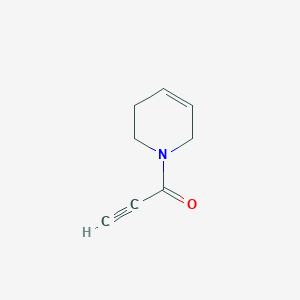
(1,2-Di-tert-butoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Di-tert-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with two tert-butoxyethyl groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Di-tert-butoxyethyl)benzene typically involves the alkylation of benzene with tert-butoxyethyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆} + 2 \text{(tert-butoxyethyl halide)} \xrightarrow{\text{AlCl₃}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butoxyethyl groups can direct incoming electrophiles to the ortho and para positions relative to the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated benzene derivatives
Substitution: Halogenated or nitrated benzene derivatives
科学的研究の応用
(1,2-Di-tert-butoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are less common.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
特性
| 111963-11-2 | |
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
1,2-bis[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)17-12-14(18-16(4,5)6)13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChIキー |
KVYHLIIFDBZIDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)



![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)


